molecular formula C13H12N2O B072415 N-Benzylnicotinamide CAS No. 1322-50-5

N-Benzylnicotinamide

Cat. No. B072415
CAS RN: 1322-50-5
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Benzylnicotinamide is represented by the linear formula C13H12N2O . The average mass is 214.263 Da and the monoisotopic mass is 214.110611 Da .


Chemical Reactions Analysis

While specific chemical reactions involving N-Benzylnicotinamide are not explicitly mentioned in the search results, it is known that N-Benzylnicotinamide can be used as a model compound to study the enzymatic cofactors NAD(P)+ and NAD(P)H .

Scientific Research Applications

  • Isotope Effects in N-benzyldihydronicotinamide/N-benzylnicotinamide Salt Transhydrogenation Reaction : This study focused on the transhydrogenation reaction in N-benzyl-1,4-dihydronicotinamide/N-benzylnicotinamide chloride systems, revealing insights into isotope effects and the nature of the reaction process (van Eikeren & Grier, 1977).

  • Reactions of NAD+-Model Compounds with Base : The research established the structure of a cyclic trimer formed by the reaction of N-benzylnicotinamide cation with base, providing valuable information about the mechanism involved in this reaction (Ohnishi, Minato, Okuma, & Kobayashi, 1977).

  • Nonpolymeric Hydrogelator Derived from N-(4-pyridyl)isonicotinamide : This study explored the synthesis of pyridyl amides and identified N-(4-pyridyl)isonicotinamide as an efficient hydrogelator, contributing to the development of materials with potential applications in various fields (Kumar, Jose, Dastidar, & Das, 2004).

  • Inhibition of Yeast Alcohol Dehydrogenase by N1-benzylpyridinium Chlorides : This research examined the inhibition of yeast alcohol dehydrogenase by various N1-benzylpyridinium chlorides, providing insights into the binding properties and the impact of different substituents (Heitz & Anderson, 1968).

  • Erythroid Differentiation of Murine Erythroleukemia Cells Induced by Nicotinamide and Related Compounds : This study explored the role of nicotinamide and its analogues, including N-Benzylnicotinamide, in inducing differentiation in murine erythroleukemia cells, contributing to understanding cellular differentiation mechanisms (Terada, Fujiki, Marks, & Sugimura, 1979).

Safety And Hazards

N-Benzylnicotinamide is harmful if swallowed and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

N-benzylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylnicotinamide

CAS RN

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Record name N-Benzylnicotinamide
Source DTP/NCI
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Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Record name N-benzylnicotinamide
Source European Chemicals Agency (ECHA)
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Record name N-BENZYLNICOTINAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL NICOTINAMIDE
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Synthesis routes and methods

Procedure details

In the same flask as in Example 1 were charged 2 g of pyridine-3-aldehyde, 5 g of benzylamine, 40 g of N,N-dimethylformamide and 3 g of a catalyst in which 5 percent by weight of platinum metal together with lead hydroxide with an atomic ratio of Pt to Pb being 1 to 1 had been supported on alumina. The reaction was conducted at a reaction temperature of 25° C. by introducing air into the flask at a rate of 6 l/hour for 2 hours to give nicotinic acid benzylamide at a yield of 23%.
Quantity
2 g
Type
reactant
Reaction Step One
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5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Pb
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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